Methyl 6-amino-2,4-dimethylpyridine-3-carboxylate
Description
Methyl 6-amino-2,4-dimethylpyridine-3-carboxylate is a pyridine derivative characterized by a carboxylate ester at position 3, an amino group at position 6, and methyl substituents at positions 2 and 4. Its molecular formula is C₉H₁₂N₂O₂, with a molecular weight of 180.21 g/mol. This compound serves as a versatile intermediate in pharmaceutical and chemical synthesis due to its functional groups and structural stability.
Properties
IUPAC Name |
methyl 6-amino-2,4-dimethylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-5-4-7(10)11-6(2)8(5)9(12)13-3/h4H,1-3H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVWNWFLGQAVAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)OC)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-amino-2,4-dimethylpyridine-3-carboxylate typically involves the reaction of 2,4-dimethylpyridine-3-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds through esterification, resulting in the formation of the methyl ester. The amino group can be introduced through nitration followed by reduction, or by direct amination using appropriate reagents .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-2,4-dimethylpyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
Methyl 6-amino-2,4-dimethylpyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 6-amino-2,4-dimethylpyridine-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyridine Derivatives
Biological Activity
Methyl 6-amino-2,4-dimethylpyridine-3-carboxylate is a pyridine derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an amino group and a carboxylate functional group, contributing to its diverse chemical properties. The presence of methyl groups at the 2 and 4 positions enhances its lipophilicity, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The amino group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions, modulating the activity of proteins and other biomolecules.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties . Studies have shown that it is effective against various bacterial strains and fungi. For instance:
- Bacterial Inhibition : The compound demonstrated notable activity against Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or function.
- Fungal Activity : Preliminary studies suggest efficacy against common fungal pathogens, indicating potential as an antifungal agent.
Antitumor Activity
This compound has been explored for its anticancer properties . In vitro studies have indicated that the compound can inhibit the proliferation of cancer cells through various mechanisms:
- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to reduced cell division and growth.
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in certain cancer cell lines, promoting programmed cell death.
Research Findings and Case Studies
A summary of key research findings related to this compound is presented in Table 1 below.
| Study Reference | Biological Activity | Findings |
|---|---|---|
| Antimicrobial | Effective against multiple bacterial strains; mechanism involves cell wall disruption. | |
| Antifungal | Exhibits antifungal activity against common pathogens; further studies needed. | |
| Antitumor | Induces apoptosis in cancer cells; shows potential for development as an anticancer agent. |
Future Directions
Despite promising results, further research is necessary to fully elucidate the biological mechanisms underlying the effects of this compound. Future studies should focus on:
- In Vivo Studies : Evaluating the efficacy and safety of the compound in animal models.
- Mechanistic Studies : Investigating specific molecular pathways affected by the compound.
- Structure-Activity Relationship (SAR) Analysis : Optimizing chemical modifications to enhance biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
